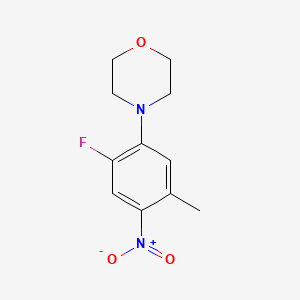![molecular formula C21H27N5O3 B5008319 1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B5008319.png)
1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine, commonly known as MNPP, is a chemical compound with potential therapeutic applications. MNPP belongs to the class of piperazine derivatives, which have been extensively studied in medicinal chemistry due to their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of MNPP is not fully understood. However, it is believed that MNPP exerts its pharmacological effects by interacting with various molecular targets, such as receptors, enzymes, and ion channels. MNPP has been shown to bind to the serotonin transporter, which regulates the levels of serotonin in the brain. MNPP has also been reported to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
MNPP has been shown to have various biochemical and physiological effects. MNPP has been reported to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. MNPP has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. MNPP has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
MNPP has several advantages and limitations for lab experiments. MNPP is relatively easy to synthesize and can be obtained in high yield. MNPP is also stable under normal laboratory conditions. However, MNPP has limited solubility in water, which may affect its bioavailability. MNPP also has a relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of MNPP. Further research is needed to elucidate the exact mechanism of action of MNPP and its molecular targets. The pharmacokinetics and pharmacodynamics of MNPP need to be studied in detail to determine its optimal dosage and administration route. The potential therapeutic applications of MNPP in other diseases, such as Alzheimer's disease and Parkinson's disease, need to be explored. The development of MNPP derivatives with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, MNPP is a chemical compound with potential therapeutic applications. MNPP has been studied for its cytotoxic, anxiolytic, and antidepressant effects. MNPP exerts its pharmacological effects by interacting with various molecular targets and has several biochemical and physiological effects. MNPP has advantages and limitations for lab experiments and several future directions for research. The study of MNPP may lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of MNPP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-nitro-5-(1-piperazinyl)aniline. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The yield of MNPP can be improved by optimizing the reaction parameters, such as temperature, pressure, and reaction time.
Scientific Research Applications
MNPP has been studied for its potential therapeutic applications in various diseases, including cancer, depression, and anxiety. MNPP has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPP has also been reported to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-21-5-3-2-4-19(21)24-12-14-25(15-13-24)20-16-17(6-7-18(20)26(27)28)23-10-8-22-9-11-23/h2-7,16,22H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPLYUBGCBOHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

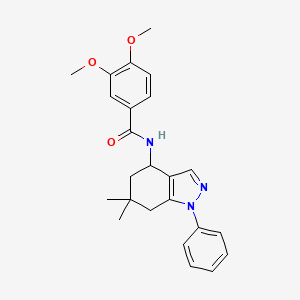
![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)
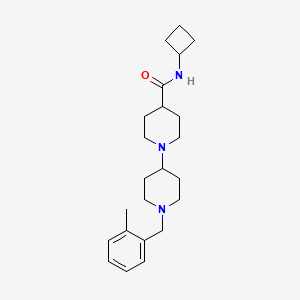
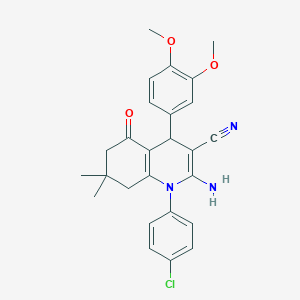
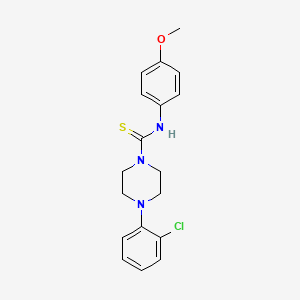
![2,4-dichloro-6-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5008279.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5008292.png)
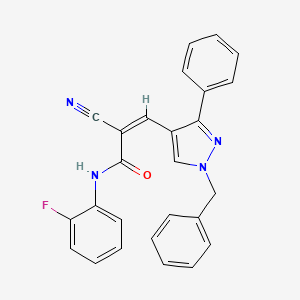
![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)
